molecular formula C8H21NOSi B117003 2-(Tert-butyldimethylsilyloxy)ethanamine CAS No. 101711-55-1

2-(Tert-butyldimethylsilyloxy)ethanamine

Cat. No. B117003
M. Wt: 175.34 g/mol
InChI Key: XDXFUMZONWWODJ-UHFFFAOYSA-N
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Patent
US08524691B2

Procedure details

1.97 mL (32.74 mmol) of 156 and 2.455 g (36.06 mmol) of imidazole were dissolved in 15 mL of CH2Cl2 and 5.18 g (34.37 mmol) of TBSCl was carefully added. After 1 h at room temperature, the mixture was concentrated and loaded on a silica gel flash chromatographic column. Elution with a mixture of 20:1 (v/v) CH2Cl2/methanol containing 0.5% (by volume) triethylamine failed to afford pure product. The eluted mixture was dissolved in water, extracted with diethyl ether (3×) and dried over sodium sulfate. Removal of the solvent yielded 1.73 g (30%) of 157 as a brown oil. 1H NMR (400 MHz, CDCl3) δ 0.06 (s, 6H), 0.90 (s, 9H), 1.74 (br s, 2H), 2.77 (t, J=5.1, 2H), 3.63 (t, J=5.2, 2H).
[Compound]
Name
156
Quantity
1.97 mL
Type
reactant
Reaction Step One
Quantity
2.455 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5.18 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
30%

Identifiers

REACTION_CXSMILES
N1[CH:5]=[CH:4][N:3]=C1.[CH3:6][C:7]([Si:10](Cl)([CH3:12])[CH3:11])([CH3:9])[CH3:8].[OH2:14]>C(Cl)Cl>[C:7]([Si:10]([CH3:12])([CH3:11])[O:14][CH2:5][CH2:4][NH2:3])([CH3:9])([CH3:8])[CH3:6]

Inputs

Step One
Name
156
Quantity
1.97 mL
Type
reactant
Smiles
Name
Quantity
2.455 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.18 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
WASH
Type
WASH
Details
Elution
ADDITION
Type
ADDITION
Details
with a mixture of 20:1 (v/v) CH2Cl2/methanol containing 0.5% (by volume) triethylamine
CUSTOM
Type
CUSTOM
Details
to afford pure product
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OCCN)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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